Folpet

Description

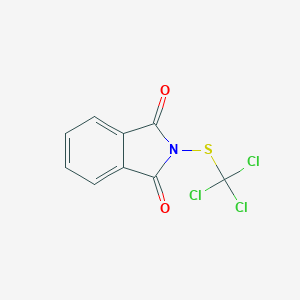

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(trichloromethylsulfanyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl3NO2S/c10-9(11,12)16-13-7(14)5-3-1-2-4-6(5)8(13)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIOYBQGHSTUDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)SC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl3NO2S | |

| Record name | FOLPET | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FOLPET | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0156 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021385 | |

| Record name | Folpet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Folpet appears as white crystals. Used as a fungicide. Insoluble in water., Colorless or white solid; [HSDB] White solid; Technical product is off-white to tan solid; [Reference #2], Solid, WHITE CRYSTALS., White crystals. | |

| Record name | FOLPET | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Folpet | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/823 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Folpet | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031792 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FOLPET | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0156 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-(TRICHLOROMETHYLTHIO)PHTHALIMIDE (FOLPET) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1029 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

In carbon tetrachloride 6, toluene 26, methanol 3 (all in g/L at 25 °C), Slightly soluble in organic solvents., 87 g/L chloroform; 22 g/L benzene; 12.5 g/L isopropanol, In water, 0.8 mg/L at room temperature, 0.0008 mg/mL at 25 °C, Solubility in water: none | |

| Record name | FOLPET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2651 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Folpet | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031792 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FOLPET | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0156 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.72 at 20 °C | |

| Record name | FOLPET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2651 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

1.72 | |

| Record name | N-(TRICHLOROMETHYLTHIO)PHTHALIMIDE (FOLPET) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1029 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.00000016 [mmHg], 2.1X10-2 mPa /1.57X10-7 mm Hg/ at 25 °C, Vapor pressure, Pa at 20 °C:, 1.57x10(-7) | |

| Record name | Folpet | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/823 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FOLPET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2651 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FOLPET | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0156 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-(TRICHLOROMETHYLTHIO)PHTHALIMIDE (FOLPET) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1029 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Impurities |

Major impurities are unreacted phthalimide (4.5%), water & calcium carbonate (up to 2.5% each), & sulfur ... . | |

| Record name | FOLPET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2651 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from benzene, Light colored powder, Colorless crystals, White crystals | |

CAS No. |

133-07-3 | |

| Record name | FOLPET | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Folpet | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Folpet [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[(trichloromethyl)thio]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Folpet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(trichloromethylthio)phthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FOLPET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5NFK36917 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FOLPET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2651 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Folpet | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031792 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FOLPET | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0156 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-(TRICHLOROMETHYLTHIO)PHTHALIMIDE (FOLPET) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1029 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

177 °C, 350.6 | |

| Record name | FOLPET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2651 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Folpet | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031792 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FOLPET | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0156 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-(TRICHLOROMETHYLTHIO)PHTHALIMIDE (FOLPET) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1029 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fungicidal Mechanism of Action of Folpet

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Folpet is a broad-spectrum, multi-site contact fungicide belonging to the phthalimide (B116566) class. Its primary mechanism of action is a non-specific reaction with thiol groups, leading to widespread disruption of fungal cellular processes. This guide provides a detailed examination of its biochemical interactions, downstream cellular effects, quantitative efficacy data, and key experimental protocols for its study. The multi-site nature of this compound's activity is crucial for managing fungicide resistance in pathogenic fungi.

Introduction

This compound, chemically known as N-(trichloromethylthio)phthalimide, has been utilized in agriculture since the 1950s as a protective fungicide to control a wide range of fungal diseases, including downy and powdery mildews, leaf spots, and apple scab on various crops.[1][2] As a contact fungicide, it forms a protective barrier on the plant surface, inhibiting fungal spore germination and mycelial growth before host penetration can occur.[2][3] this compound is classified by the Fungicide Resistance Action Committee (FRAC) as a multi-site contact fungicide (FRAC Code M04), a group known for its low risk of developing resistance due to its non-specific mode of action.[2]

Core Mechanism of Action

The fungicidal activity of this compound is not based on the inhibition of a specific enzyme or receptor but on a broad chemical reactivity that disrupts numerous vital cellular functions simultaneously. This action can be broken down into two primary stages: a direct reaction with cellular thiols and the subsequent induction of oxidative stress.

Primary Reaction with Thiols

The cornerstone of this compound's mechanism is its rapid, non-enzymatic reaction with sulfhydryl (-SH) groups present in a vast array of biological molecules.[4]

-

Cleavage of the N-S Bond: In the aqueous environment of a fungal cell, the this compound molecule is unstable. The nitrogen-sulfur (N-S) bond is cleaved through hydrolysis and, more significantly, through direct reaction with thiols.[4]

-

Formation of Reactive Intermediates: This cleavage yields two primary products: the stable phthalimide ring and a highly reactive thiophosgene (B130339) (CSCl₂) or a related thiocarbonyl intermediate from the trichloromethylthio (-SCCl₃) moiety.

-

Thiol Depletion: Both the parent this compound molecule and the released thiophosgene intermediate are potent electrophiles that readily react with nucleophilic thiol groups found in amino acids (cysteine), low-molecular-weight thiols (like the critical antioxidant glutathione), and the cysteine residues within proteins and enzymes. This reaction denatures proteins and inactivates enzymes.[5]

Multi-Site Inhibition and Cellular Disruption

By reacting indiscriminately with numerous thiol-containing proteins, this compound acts as a multi-site inhibitor, disrupting a multitude of essential cellular processes.[1][6] This lack of a single target makes it exceedingly difficult for fungal pathogens to develop resistance through a single gene mutation.[7] Key cellular functions inhibited by this widespread enzyme inactivation include:

-

Cellular Respiration: Key enzymes in metabolic pathways such as glycolysis and the Krebs cycle contain essential cysteine residues, and their inactivation disrupts energy production.

-

Cell Division: this compound inhibits normal cell division, a process reliant on the proper function of numerous thiol-containing enzymes and structural proteins.[1][6]

-

Spore Germination: The initial stages of spore germination are energy- and enzyme-intensive. This compound effectively prevents spore germination and penetration into the host tissue by disrupting these preparatory processes.[3]

Induction of Oxidative Stress

A critical secondary effect of this compound's thiol reactivity is the induction of severe oxidative stress.

-

Glutathione Depletion: Glutathione (GSH) is a major non-protein thiol in the cell and the primary intracellular antioxidant. It detoxifies reactive oxygen species (ROS) that are natural byproducts of aerobic respiration.

-

Compromised Antioxidant Defense: By reacting with and depleting the cellular pool of GSH, this compound effectively dismantles the fungus's primary defense against oxidative damage.

-

ROS Accumulation and Cell Death: With the antioxidant system compromised, ROS levels escalate, leading to widespread oxidative damage to cellular components, including membrane lipids (lipid peroxidation), proteins, and DNA. This uncontrolled oxidative stress ultimately triggers programmed cell death (apoptosis) and necrosis, leading to the death of the fungal pathogen.

Quantitative Efficacy Data

Quantifying the in-vitro efficacy of a fungicide is typically achieved by determining the half-maximal effective concentration (EC₅₀) or minimum inhibitory concentration (MIC). While extensive comparative data for this compound is limited in publicly accessible literature, its activity is known to be potent. For context, the structurally and mechanistically similar phthalimide fungicide, Captan, has been shown to be highly effective against key pathogens.

| Fungal Pathogen | Test Method | Efficacy Value (µg/mL) | Notes |

| Botrytis cinerea | Conidial Germination | < 1.0 | Value is for Captan, a related thiol-reactive fungicide.[7] this compound's efficacy is expected to be in a similar range due to its identical mode of action. |

| Colletotrichum capsici | Mycelial Growth | EC₅₀ = 978 | Value is for Captan 50% WP formulation.[4] |

Note: The efficacy of multi-site fungicides can be highly dependent on the isolate and specific in-vitro testing conditions.

Key Experimental Protocols

The following protocols provide standardized methods for evaluating the key aspects of this compound's fungicidal action.

Spore Germination Inhibition Assay

This assay directly measures the protective action of this compound by assessing its ability to prevent spore germination, a critical step in fungal infection.

Objective: To determine the EC₅₀ of this compound against a target fungal pathogen by quantifying the inhibition of spore germination.

Methodology:

-

Spore Suspension Preparation: Harvest spores from a 7-14 day old culture of the target fungus (e.g., Botrytis cinerea, Alternaria solani) in sterile water containing 0.05% Tween 20. Filter the suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to 2 x 10⁵ spores/mL using a hemocytometer.[7]

-

Fungicide Dilution Series: Prepare a stock solution of this compound (e.g., 10 mg/mL) in dimethyl sulfoxide (B87167) (DMSO). Perform a serial dilution in a suitable liquid medium (e.g., Potato Dextrose Broth or a minimal medium) to achieve a range of test concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final DMSO concentration does not exceed 0.5% in all treatments, including a fungicide-free control.

-

Incubation: In a 96-well microtiter plate, combine 50 µL of the spore suspension with 50 µL of each fungicide dilution (and control) in triplicate.[8]

-

Assessment: Incubate the plate at a suitable temperature (e.g., 20-25°C) for a period sufficient for germination in the control wells (typically 8-24 hours).

-

Quantification: Place a 10 µL aliquot from each well onto a microscope slide. Observe under a microscope (400x magnification). A spore is considered germinated if the germ tube length is equal to or greater than the spore's diameter. Count at least 100 spores per replicate.[7]

-

Data Analysis: Calculate the percentage of germination inhibition for each concentration relative to the control. Plot the inhibition percentage against the log of the fungicide concentration and use probit analysis or non-linear regression to determine the EC₅₀ value.

Mycelial Growth Inhibition Assay (Amended Agar Method)

This assay evaluates the effect of this compound on vegetative fungal growth.

Objective: To determine the EC₅₀ of this compound by measuring the inhibition of radial mycelial growth.

Methodology:

-

Fungicide-Amended Media: Prepare a stock solution of this compound in DMSO. Add appropriate aliquots of the stock solution to molten (cooled to ~50°C) Potato Dextrose Agar (PDA) to create a series of plates with final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Also prepare control plates with DMSO only. Pour the media into 90 mm Petri dishes.

-

Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the leading edge of an actively growing culture of the target fungus. Place the plug, mycelium-side down, in the center of each fungicide-amended and control plate.[9]

-

Incubation: Incubate the plates in the dark at an optimal temperature for the fungus (e.g., 25°C).

-

Measurement: When the fungal colony in the control plates has reached approximately 80% of the plate diameter, measure the colony diameter (in two perpendicular directions) for all treatments.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC₅₀ value as described in the spore germination assay.[9]

Thiol Reactivity Assay (DTNB - Ellman's Reagent)

This biochemical assay demonstrates this compound's primary mechanism: the depletion of free thiol groups.

Objective: To quantify the reduction of a known thiol (e.g., L-cysteine or glutathione) upon reaction with this compound.

Methodology:

-

Reagent Preparation:

-

Reaction Buffer: 0.1 M Sodium Phosphate buffer, pH 8.0.[10]

-

Thiol Standard: Prepare a 1.5 mM solution of L-cysteine in the Reaction Buffer.[10]

-

DTNB (Ellman's Reagent): Prepare a 4 mg/mL solution of 5,5′-dithio-bis-(2-nitrobenzoic acid) in the Reaction Buffer.[10]

-

This compound Solution: Prepare a concentrated stock of this compound in a suitable solvent like acetone (B3395972) or DMSO.

-

-

Reaction: In a microcentrifuge tube, mix the thiol standard solution with various concentrations of this compound (and a solvent-only control). Allow the reaction to proceed for a set time (e.g., 15-30 minutes) at room temperature.

-

Quantification of Remaining Thiols:

-

In a 96-well plate, add 50 µL of the DTNB solution to 200 µL of each reaction mixture from step 2.[5]

-

Incubate at room temperature for 15 minutes, protected from light.[10]

-

Measure the absorbance at 412 nm using a microplate reader. The yellow color produced by the reaction of DTNB with free thiols is proportional to the amount of thiol remaining.[1]

-

-

Data Analysis: Create a standard curve using known concentrations of L-cysteine. Use this curve to calculate the concentration of remaining thiols in each this compound-treated sample. Express the data as the percentage of thiol depletion compared to the control.

Visualizations and Pathways

Biochemical Mechanism of this compound

Caption: this compound reacts with cellular thiols, cleaving to form phthalimide and reactive thiophosgene.

Cellular Cascade of this compound's Action

Caption: Thiol reaction by this compound leads to enzyme inactivation and oxidative stress, causing cell death.

Experimental Workflow for Fungicide Efficacy Testing

Caption: Standard workflow for determining the in-vitro efficacy (EC50) of a test fungicide.

Conclusion

The fungicidal action of this compound is characterized by its chemical reactivity rather than a specific biological interaction. Its primary mechanism, the non-specific alkylation of thiol groups, results in a multi-pronged attack on the fungal cell. This leads to widespread enzyme inhibition and the collapse of the cell's antioxidant defenses, culminating in cell death via oxidative stress. This multi-site mode of action is a significant advantage in modern agriculture, as it presents a high barrier to the development of fungicide resistance, ensuring this compound remains a valuable tool for integrated pest management strategies. Understanding this mechanism is crucial for its effective deployment and for the development of future fungicidal agents.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. calpear.com [calpear.com]

- 4. aatcc.peerjournals.net [aatcc.peerjournals.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Identification of Fungicide Combinations for Overcoming Plasmopara viticola and Botrytis cinerea Fungicide Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spatial and Temporal Aspects of Fungicide Resistance in Venturia inaequalis (Apple Scab) Populations in Northern Germany - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Reaction of Folpet with Protein Thiol Groups

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folpet, a broad-spectrum phthalimide (B116566) fungicide, exerts its biological effects primarily through its reactivity with thiol groups, particularly the cysteine residues in proteins. This technical guide provides a comprehensive overview of the chemical-biological interactions of this compound, focusing on the core reaction mechanism with protein thiols. It details the kinetics of this reaction, outlines experimental protocols for its investigation, and explores the downstream cellular signaling consequences, with a particular focus on the Keap1-Nrf2 pathway. This document is intended to serve as a valuable resource for researchers in toxicology, drug development, and molecular biology.

The Core Reaction: this compound's Interaction with Thiol Groups

The primary mechanism of action of this compound involves its rapid and irreversible reaction with biological thiols, such as glutathione (B108866) (GSH) and cysteine residues within proteins. This reaction leads to the degradation of the this compound molecule and the covalent modification of the thiol-containing species.

Chemical Mechanism

The reaction proceeds in a two-step manner:

-

Initial Thiolysis: A thiol group (R-SH) attacks the nitrogen-sulfur (N-S) bond of this compound. This results in the cleavage of the bond, releasing the stable phthalimide (PI) molecule and forming a highly reactive thiophosgene (B130339) (CSCl₂) intermediate. This reaction is enhanced in acidic conditions.[1]

-

Reaction with a Second Thiol: The thiophosgene intermediate is a potent electrophile and rapidly reacts with another thiol-containing molecule. In a biological context, this is often a cysteine residue or glutathione. This second reaction results in the formation of a dithiocarbamate-like adduct, effectively cross-linking the thiol groups or leading to the formation of other metabolic products.[1]

Quantitative Data on this compound's Reactivity

The reaction of this compound with thiols is rapid, a key determinant of its biological activity and relatively low systemic toxicity. The rate of this reaction is influenced by several factors, most notably pH.

| Parameter | Value | Condition | Reference |

| Half-life in human blood | 4.9 seconds | 37°C | |

| First-order rate constant in blood | 0.141 s⁻¹ | 37°C | |

| Hydrolysis Half-life (DT50) | 2.6 hours | pH 5, 25°C | [2] |

| Hydrolysis Half-life (DT50) | 1.1 hours | pH 7, 25°C | [2] |

| Hydrolysis Half-life (DT50) | 67 seconds | pH 9, 25°C | [3] |

Note: The reactivity of thiols is generally pH-dependent, with the more nucleophilic thiolate anion (R-S⁻) being the primary reactive species. The concentration of the thiolate anion increases with pH, thus the rate of reaction with electrophiles like this compound and its intermediates generally increases at higher pH.[4]

Experimental Protocols

Investigating the interaction of this compound with protein thiols is crucial for understanding its mechanism of action and identifying its protein targets. The following are detailed protocols for key experiments.

Protocol 1: Quantification of Thiol Depletion using Ellman's Assay (DTNB Assay)

This colorimetric assay is used to measure the depletion of free thiols in a sample following treatment with this compound.

Principle: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) reacts with free sulfhydryl groups to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB) anion, which can be quantified spectrophotometrically at 412 nm.[5][6]

Materials:

-

Phosphate (B84403) buffer (0.1 M, pH 7.4)

-

DTNB solution (4 mg/mL in phosphate buffer)

-

Protein sample (e.g., purified protein or cell lysate)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Microplate reader or spectrophotometer

Procedure:

-

Sample Preparation: Prepare protein samples at a known concentration in phosphate buffer.

-

Reaction with this compound:

-

To the protein sample, add the desired concentration of this compound (or vehicle control).

-

Incubate for a specific time at a controlled temperature (e.g., 37°C).

-

-

DTNB Reaction:

-

In a 96-well plate, add 20 µL of the this compound-treated or control protein sample to 180 µL of phosphate buffer.

-

Add 20 µL of the DTNB solution to each well.

-

Incubate at room temperature for 15 minutes, protected from light.

-

-

Measurement: Measure the absorbance at 412 nm.

-

Quantification: The concentration of free thiols is calculated using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).[7] A standard curve using a known concentration of cysteine or glutathione can also be used for more accurate quantification.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. eurl-pesticides.eu [eurl-pesticides.eu]

- 3. This compound | C9H4Cl3NO2S | CID 8607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. assets.fishersci.com [assets.fishersci.com]

The Synthesis and Production of Folpet: A Technical Guide

An In-depth Examination of the Chemical Manufacturing Processes for the Broad-Spectrum Fungicide

Folpet, a phthalimide-derived fungicide, is a crucial component in modern agriculture for the control of a wide range of fungal diseases on crops. Its chemical structure, N-(trichloromethylthio)phthalimide, provides a multi-site mode of action, making it an effective tool in fungicide resistance management. This technical guide provides a detailed overview of the primary chemical synthesis and production routes for this compound, tailored for researchers, scientists, and professionals in drug development and agrochemical industries.

Core Synthesis Methodologies

The industrial production of this compound has evolved, with several key synthetic pathways being utilized. These methods primarily differ in their starting materials and the approach to introducing the critical N-S-CCl₃ functional group. This guide will focus on three principal synthesis routes:

-

Reaction of Phthalimide (B116566) with Perchloromethyl Mercaptan or its Precursors: A widely practiced industrial method.

-

Chlorination of N-methylthiophthalimide: A newer, patented approach designed to avoid hazardous reagents.

-

Multi-step Synthesis from Phthalic Anhydride (B1165640): A common commercial pathway.

Route 1: Synthesis from Phthalimide and Perchloromethyl Mercaptan

This established method involves the reaction of phthalimide with a source of the trichloromethylthio group, typically perchloromethyl mercaptan (CCl₄S) or trichloromethanesulfenyl chloride (CSCl₄). The reaction is generally carried out in the presence of a base to deprotonate the phthalimide, forming a nucleophilic salt that then reacts with the electrophilic sulfur of the mercaptan.

Experimental Protocol

A representative procedure for the synthesis of this compound via this route is as follows:

-

Preparation of the Phthalimide Salt: Phthalimide is dissolved in an aqueous alkaline solution, such as sodium hydroxide (B78521) in a mixture of water and an alcohol like isopropyl alcohol, to form the sodium salt of phthalimide. This step is typically conducted at a reduced temperature (e.g., 4°C).

-

Reaction with Perchloromethyl Mercaptan: Perchloromethyl mercaptan is added to the solution of the phthalimide salt. The reaction mixture is stirred vigorously.

-

Precipitation and Isolation: The reaction leads to the precipitation of N-(trichloromethylthio)phthalimide (this compound) as the aqueous medium becomes acidic.

-

Purification: The resulting solid product is isolated by filtration, washed with water, and then with a small amount of methanol (B129727) to remove impurities. The product is then dried. An 87.1% yield of this compound with a melting point of 170-171°C has been reported for this method.[1]

-

Process Improvement: The yield of this reaction can be significantly improved, with reported yields of up to 96.9%, by the addition of a neutral water-soluble salt, such as sodium chloride, to the aqueous phthalimide salt solution prior to the addition of perchloromethyl mercaptan.[2]

Reaction Pathway

Caption: Synthesis of this compound from Phthalimide and Perchloromethyl Mercaptan.

Route 2: Synthesis via Chlorination of N-methylthiophthalimide

This more recent, patented method provides a novel pathway to this compound that avoids the use of highly toxic perchloromethyl mercaptan.[3] The core of this process is the direct chlorination of N-methylthiophthalimide.

Experimental Protocol

The following is a detailed experimental procedure based on the patented method:[3]

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, water bath, reflux condenser, and thermometer, charge N-methylthiophthalimide, a chlorinating agent such as N-chlorosuccinimide (NCS), and a solvent (e.g., dichloroethane).

-

Chlorination Reaction: Heat the mixture to reflux (typically between 40-80°C) and maintain the reaction for a period of 5 to 15 hours. The molar ratio of N-methylthiophthalimide to the chlorinating agent is generally in the range of 1:3 to 1:10.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Adjust the pH of the reaction mixture to 13 or higher with a 10% aqueous sodium carbonate solution to remove the succinimide (B58015) by-product.

-

Isolation and Purification: Separate the organic layer and wash it with water until neutral. Partially distill the solvent from the organic layer. Cool the concentrated solution to 0°C to induce crystallization.

-

Final Product: Filter the crystals, wash them with methanol, and dry to obtain the final this compound product. This method has been reported to achieve molar yields of up to 97.59% with a purity of over 98%.[3]

Reaction Pathway

Caption: Synthesis of this compound via Chlorination of N-methylthiophthalimide.

Route 3: Commercial Production from Phthalic Anhydride

A common industrial-scale production of this compound begins with the readily available starting material, phthalic anhydride. This multi-step synthesis is a cost-effective approach for large-scale manufacturing.

Overall Process Workflow

The synthesis can be broken down into the following key stages:

-

Formation of Phthalimide: Phthalic anhydride is reacted with ammonia (B1221849) to produce phthalimide.[4] This reaction is typically carried out at high temperatures.

-

Chlorination: The resulting phthalimide is then chlorinated.

-

Reaction with a Sulfur Source: The chlorinated intermediate is subsequently reacted with a sulfur-containing compound, such as thiophosgene, to introduce the trichloromethylthio group, yielding the final this compound product.[4]

Experimental Workflow Diagram

Caption: Commercial Production Workflow for this compound from Phthalic Anhydride.

Quantitative Data Summary

The following table summarizes the reported quantitative data for the different synthesis routes, providing a basis for comparison of their efficiency.

| Parameter | Route 1: From Phthalimide & PCMM | Route 2: From N-methylthiophthalimide |

| Reported Molar Yield | 87.1% (standard)[1], up to 96.9% (improved)[2] | Up to 97.59%[3] |

| Product Purity | High purity reported[1] | > 98%[3] |

| Key Reagents | Phthalimide, Perchloromethyl Mercaptan, Base | N-methylthiophthalimide, Chlorinating Agent |

| Noted Advantages | Established industrial method | Avoids highly toxic perchloromethyl mercaptan[3] |

Conclusion

The synthesis of this compound can be achieved through several viable chemical pathways. The traditional method starting from phthalimide and perchloromethyl mercaptan is a well-established industrial process. However, newer, innovative routes, such as the chlorination of N-methylthiophthalimide, offer significant advantages in terms of safety by avoiding highly toxic reagents while maintaining high yields and purity. The choice of a particular synthesis route in a commercial setting will depend on a variety of factors, including the cost and availability of starting materials, reaction efficiency, safety considerations, and environmental impact. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and professionals working on the development and optimization of this compound production processes.

References

- 1. US2553771A - Method of preparing n-trichloromethylthioimides - Google Patents [patents.google.com]

- 2. US2553776A - Manufacture of n-trichloromethylthioimides - Google Patents [patents.google.com]

- 3. CN111808012A - Synthesis of this compound - Google Patents [patents.google.com]

- 4. This compound [sitem.herts.ac.uk]

An In-Depth Technical Guide to the Environmental Fate and Degradation Pathways of Folpet in Soil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of the fungicide Folpet in soil. It is designed to offer researchers, scientists, and professionals in drug development a detailed understanding of this compound's behavior in the terrestrial environment, including its degradation kinetics, metabolic pathways, and the methodologies used to study these processes.

Chemical and Physical Properties of this compound

This compound (N-(trichloromethylthio)phthalimide) is a broad-spectrum foliar fungicide.[1] Its environmental behavior is influenced by its chemical and physical properties, which are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₄Cl₃NO₂S | [2] |

| Molecular Weight | 296.56 g/mol | [2] |

| Water Solubility | 1.21 mg/L at 20 °C | |

| Vapor Pressure | 2.1 x 10⁻⁷ hPa at 20 °C | |

| Log Kₒw (Octanol-Water Partition Coefficient) | 2.94 | |

| Kₒc (Soil Organic Carbon-Water Partitioning Coefficient) | 7.47 to 21.9 | [2] |

This compound's low water solubility and moderate octanol-water partition coefficient suggest a tendency to partition to organic matter in the soil. However, its low Kₒc value indicates that it is expected to have very high mobility in soil.[2]

Environmental Fate and Degradation Kinetics in Soil

This compound is generally not persistent in the soil environment, with its degradation being influenced by both biotic and abiotic factors.[1]

Abiotic Degradation

Abiotic degradation of this compound in soil can occur through hydrolysis. The rate of hydrolysis is pH-dependent, with the molecule being more rapidly degraded in neutral to alkaline conditions.

Biotic Degradation

Microbial activity is a key driver of this compound degradation in soil.[2] Studies have shown that this compound biodegrades under both aerobic and anaerobic conditions.

Aerobic Degradation:

Under aerobic conditions, this compound degrades relatively quickly. The primary degradation pathway involves the cleavage of the N-S bond, leading to the formation of phthalimide (B116566) and thiophosgene. Phthalimide is then further metabolized. Mineralization to carbon dioxide has also been observed.

Anaerobic Degradation:

This compound also degrades under anaerobic conditions, although the rate can be slower than in aerobic environments. The degradation pathway is similar, with the formation of phthalimide as a major intermediate.

Half-Life in Soil

The half-life (DT₅₀) of this compound in soil is a key indicator of its persistence. The table below summarizes reported DT₅₀ values from a laboratory study conducted under controlled conditions.

| Condition | Soil Type | Temperature (°C) | DT₅₀ (days) | Reference |

| Aerobic | Sandy Loam | 20 | 2.4 - 2.5 | [2] |

| Anaerobic | Not Specified | Not Specified | <7 - 15 | [2] |

Degradation Pathways of this compound in Soil

The degradation of this compound in soil proceeds through a series of metabolic steps, leading to the formation of several key metabolites. The primary pathway is initiated by the cleavage of the N-S bond.

Quantitative Data on this compound Degradation and Metabolite Formation

The following tables summarize quantitative data from a laboratory aerobic soil metabolism study. The data illustrates the dissipation of this compound and the formation and decline of its major metabolites over time in a sandy loam soil incubated at 20°C.

Table 1: Degradation of [¹⁴C-Phenyl]this compound in Sandy Loam Soil (% of Applied Radioactivity)

| Time (Days) | This compound | Phthalimide | Phthalamic Acid | Phthalic Acid | Unextracted Residues | CO₂ |

| 0 | 95.2 | 2.1 | < LOD | < LOD | 2.5 | 0.0 |

| 1 | 45.8 | 42.3 | 2.5 | < LOD | 5.1 | 1.2 |

| 2 | 25.6 | 55.1 | 4.8 | 1.1 | 7.3 | 3.5 |

| 4 | 10.2 | 60.5 | 7.9 | 2.3 | 10.8 | 8.7 |

| 7 | 4.1 | 58.2 | 10.1 | 4.5 | 13.5 | 15.1 |

| 10 | 2.5 | 50.3 | 11.2 | 6.8 | 15.8 | 20.3 |

| 14 | 1.3 | 40.1 | 10.5 | 8.9 | 18.2 | 26.5 |

| 30 | 0.4 | 15.2 | 5.3 | 10.2 | 25.1 | 40.8 |

LOD: Limit of Detection

Table 2: Calculated Half-Lives (DT₅₀ and DT₉₀) for this compound and its Metabolites in Sandy Loam Soil

| Compound | DT₅₀ (Days) | DT₉₀ (Days) |

| This compound | 1.2 | 4.0 |

| Phthalimide | 11.5 | 38.2 |

| Phthalamic Acid | 8.3 (formation phase) | - |

| Phthalic Acid | - (continuously formed) | - |

Experimental Protocols for Soil Degradation Studies

The following section outlines a typical experimental protocol for an aerobic soil metabolism study of this compound, based on the principles of the OECD Guideline 307.

Test System

-

Soil: A sandy loam soil is sieved (2 mm) and characterized for properties such as pH, organic carbon content, particle size distribution (sand, silt, clay), and microbial biomass.

-

Test Substance: [¹⁴C-Phenyl] labeled this compound of known radiochemical purity is used to facilitate tracking of the parent compound and its metabolites.

-

Application: The test substance is applied to the soil at a concentration relevant to its agricultural use.

Incubation Conditions

-

Temperature: The treated soil samples are incubated in the dark at a constant temperature, typically 20 ± 2 °C.

-

Moisture: The soil moisture is adjusted to 40-60% of its maximum water-holding capacity and maintained throughout the study.

-

Aeration: A continuous flow of humidified, carbon dioxide-free air is passed through the incubation flasks to maintain aerobic conditions.

Sampling and Analysis

-

Sampling: Duplicate soil samples are taken at pre-determined intervals (e.g., 0, 1, 2, 4, 7, 14, 30, 60, 90, and 120 days).

-

Extraction: Soil samples are extracted with an appropriate solvent system, such as acetonitrile/water, to recover this compound and its metabolites.

-

Analysis: The extracts are analyzed using High-Performance Liquid Chromatography (HPLC) with a radiodetector to quantify the parent compound and its degradation products. Identification of metabolites can be confirmed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Volatiles and CO₂ Trapping: Volatile organic compounds and ¹⁴CO₂ in the effluent air from the incubation flasks are trapped using appropriate sorbents (e.g., polyurethane foam for volatiles, and a solution of potassium hydroxide (B78521) or sodium hydroxide for CO₂). The radioactivity in these traps is quantified by Liquid Scintillation Counting (LSC).

-

Unextracted Residues: The amount of radioactivity remaining in the soil after extraction (unextracted or bound residues) is determined by combustion analysis of the soil pellets followed by LSC.

Conclusion

This technical guide has provided a detailed examination of the environmental fate and degradation of this compound in soil. The key takeaways are:

-

This compound is not persistent in soil, with a relatively short half-life under both aerobic and anaerobic conditions.

-

The primary degradation pathway involves the formation of phthalimide, which is further metabolized to phthalamic acid and phthalic acid.

-

Microbial activity is a significant contributor to the degradation of this compound in the soil environment.

-

Standardized laboratory studies, such as those following OECD guidelines, are crucial for determining the degradation kinetics and pathways of this compound and its metabolites.

This information is vital for conducting environmental risk assessments and for understanding the potential impact of this compound on soil ecosystems. For professionals in drug development, the study of the environmental fate of structurally related compounds can provide valuable insights into potential metabolic pathways and persistence of novel molecules.

References

An In-depth Technical Guide to the Hydrolysis of Folpet and the Formation of Thiophosgene

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Folpet (N-(trichloromethylthio)phthalimide) is a broad-spectrum, non-systemic fungicide belonging to the phthalimide (B116566) class, used since the 1950s to control a variety of fungal diseases on crops and as a biocide in materials like paints and plastics.[1][2] Its fungicidal activity and its toxicity are largely attributed to its chemical reactivity and degradation products.[1][3] A critical aspect of this compound's chemistry is its instability in aqueous environments, where it undergoes rapid hydrolysis. This process leads to the cleavage of the N-S bond, releasing the phthalimide moiety and, crucially, the highly reactive and toxicologically significant metabolite, thiophosgene (B130339) (CSCl₂).[3][4][5][6]

Understanding the kinetics and mechanisms of this compound hydrolysis and the subsequent reactions of thiophosgene is paramount for assessing its environmental fate, toxicological profile, and relevance to human health. This guide provides a detailed technical overview of these processes, supported by quantitative data, experimental methodologies, and pathway visualizations.

The Hydrolysis of this compound: Mechanism and Kinetics

This compound is inherently unstable in aqueous media, with its degradation rate being highly dependent on pH.[1][4][7] The primary mechanism of degradation is hydrolysis, which involves the cleavage of the nitrogen-sulfur (N-S) bond.[7][8][9] This reaction yields two primary products: phthalimide and a trichloromethylthio intermediate that rapidly decomposes to form thiophosgene.[4][5][6]

The hydrolysis process can be summarized as follows:

-

Step 1: Cleavage of the N-(trichloromethylthio)phthalimide molecule at the N-S bond.

-

Step 2: Formation of phthalimide and the unstable trichloromethylthio moiety.

-

Step 3: The trichloromethylthio group rearranges and eliminates hydrogen chloride to form thiophosgene (CSCl₂).

The rate of this hydrolysis escalates significantly under neutral to alkaline conditions.[4][8][10]

The stability of this compound in aqueous solutions is typically measured by its half-life (DT₅₀), the time required for 50% of the compound to degrade. The data clearly indicates that this compound's persistence decreases dramatically as the pH increases.

| pH | Temperature (°C) | Half-life (DT₅₀) | Reference(s) |

| 5 | 25 | 2.6 hours | [4][11] |

| 7 | 25 | 1.1 hours | [4] |

| 9 | 25 | 67 seconds | [4] |

| 9 | 25 | 1.1 minutes | [11] |

Note: 67 seconds is approximately 1.1 minutes, indicating consistency across sources.

Formation and Reactivity of Thiophosgene

Thiophosgene is a key intermediate in the toxicological pathway of this compound.[3][4] It is formed not only through hydrolysis but also via a rapid, non-enzymatic reaction with biological thiols, such as cysteine and the antioxidant glutathione.[3][8][9][12] This reaction is considered a primary mechanism for both the fungicidal action and the cellular toxicity of this compound.[1][3]

Thiophosgene is an electrophilic and highly reactive molecule.[5][13] Its reactivity is due to the electron-withdrawing chlorine atoms, which make the central carbon atom susceptible to nucleophilic attack.[13] It readily reacts with various functional groups found in biological systems, including:

The reaction with thiols is particularly significant in vivo. For instance, thiophosgene reacts with the amino acid cysteine to form thiazolidine-2-thione-4-carboxylic acid (TTCA), a metabolite that can be excreted in urine.[3] This rapid detoxification pathway is crucial, as the half-life of thiophosgene in human blood is estimated to be a mere 0.6 seconds.[12]

Downstream Degradation Pathways

Following the initial hydrolysis of this compound, the resulting products undergo further degradation.

The phthalimide ring, the other primary product of this compound hydrolysis, is more stable than the parent compound but is also subject to further breakdown. It hydrolyzes to form phthalamic acid, which in turn can be hydrolyzed to phthalic acid.[5][6][7][15] These degradation products are significantly less toxic than this compound or thiophosgene.[11]

As mentioned, thiophosgene is rapidly detoxified by conjugation with thiols.[4] In an aqueous environment without sufficient thiols, it can also hydrolyze. The hydrolysis of thiophosgene is a complex process that ultimately yields carbon dioxide, hydrogen chloride, and hydrogen sulfide.[13][16]

Visualized Pathways and Workflows

The following diagrams illustrate the key chemical transformations and a general experimental workflow for their analysis.

Caption: Hydrolysis and degradation pathway of this compound.

Caption: Reaction of thiophosgene with cysteine.

Caption: General workflow for analyzing this compound degradation.

Experimental Protocols

Detailed experimental protocols are essential for accurately studying the hydrolysis of this compound and the formation of its metabolites. Below are generalized methodologies based on common analytical practices.

This protocol outlines a method to determine the hydrolysis rate of this compound at different pH values using High-Performance Liquid Chromatography (HPLC).

-

Preparation of Buffer Solutions: Prepare aqueous buffer solutions at the desired pH levels (e.g., pH 5, 7, and 9) using standard laboratory buffers (e.g., acetate (B1210297) for pH 5, phosphate (B84403) for pH 7, borate (B1201080) for pH 9).[17]

-

Fortification: Prepare a stock solution of this compound in a water-miscible organic solvent like acetonitrile (B52724). Spike the buffer solutions with the this compound stock solution to a known initial concentration (e.g., 1 g/L).[18] Ensure the final concentration of the organic solvent is minimal to avoid affecting the hydrolysis rate.

-

Incubation: Maintain the solutions at a constant temperature (e.g., 25°C) in the dark to prevent photolysis.

-

Time-Course Sampling: At predetermined time intervals, withdraw aliquots from each solution. The sampling frequency should be higher for higher pH values due to the faster degradation rate.

-

Sample Quenching/Extraction: Immediately stop the reaction in the aliquot, either by acidification or by extraction into an organic solvent (e.g., ethyl acetate) where this compound is more stable.[15] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also commonly used for extraction.[11]

-

HPLC Analysis: Analyze the extracts using a reverse-phase HPLC system with a UV detector (HPLC-UV/DAD).[18]

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: Monitor the absorbance at a wavelength appropriate for this compound.

-

-

Data Analysis: Plot the concentration of this compound versus time for each pH. Calculate the hydrolysis rate constant (k) and the half-life (DT₅₀ = ln(2)/k) using first-order reaction kinetics.

Direct detection of thiophosgene is challenging due to its high reactivity and volatility.[12] Therefore, analysis often involves derivatization to a more stable compound, followed by chromatographic analysis.

-

Reaction Setup: Conduct the this compound hydrolysis reaction as described above in a solution containing a derivatizing agent that reacts specifically with thiophosgene. Aniline can be used to form carbanilide, or a thiol-containing compound can be used to form a stable thio-adduct.[19]

-

Derivatization Reaction: Allow sufficient time for the generated thiophosgene to react with the trapping agent.

-

Extraction: Extract the resulting stable derivative from the aqueous solution using a suitable organic solvent.

-

GC-MS or LC-MS/MS Analysis: Analyze the extract to identify and quantify the derivative.

-

GC-MS: Gas Chromatography-Mass Spectrometry is suitable for volatile and thermally stable derivatives. It provides both retention time and mass spectral data for confident identification.[5]

-

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry offers high sensitivity and specificity and is suitable for less volatile derivatives.[5]

-

-

Quantification: Use an external or internal standard of the synthesized derivative to quantify the amount formed, which corresponds to the amount of thiophosgene generated.

Conclusion

The hydrolysis of this compound is a rapid chemical process, heavily influenced by pH, that dictates its environmental persistence and toxicological profile. The cleavage of the parent molecule yields not only the relatively stable phthalimide, which degrades further to non-toxic acids, but also the highly reactive and cytotoxic intermediate, thiophosgene. The inherent reactivity of thiophosgene with biological nucleophiles, particularly thiols, is the cornerstone of this compound's mechanism of action and toxicity. A thorough understanding of these degradation pathways, supported by robust analytical methodologies, is critical for professionals in environmental science, toxicology, and drug development to accurately assess the risks associated with this compound exposure.

References

- 1. Toxicity and Uses of Folpet_Chemicalbook [chemicalbook.com]

- 2. This compound [sitem.herts.ac.uk]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound | C9H4Cl3NO2S | CID 8607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Peer review of the pesticide risk assessment of the active substance this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 161. This compound (FAO/PL:1969/M/17/1) [inchem.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. michberk.com [michberk.com]

- 11. eurl-pesticides.eu [eurl-pesticides.eu]

- 12. tandfonline.com [tandfonline.com]

- 13. Thiophosgene: - An overview [moltuslab.com]

- 14. researchgate.net [researchgate.net]

- 15. fao.org [fao.org]

- 16. Thiophosgene - Wikipedia [en.wikipedia.org]

- 17. electronicsandbooks.com [electronicsandbooks.com]

- 18. researchgate.net [researchgate.net]

- 19. epa.gov [epa.gov]

An In-Depth Technical Guide to the Toxicological Profile and Safety of Folpet

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folpet, a broad-spectrum phthalimide (B116566) fungicide, has been utilized in agriculture and industry for decades. This technical guide provides a comprehensive overview of its toxicological profile and safety data, intended to inform researchers, scientists, and professionals in drug development. The document details the physicochemical properties, toxicokinetics, and various toxicological endpoints, including acute, sub-chronic, and chronic toxicity, carcinogenicity, genotoxicity, reproductive and developmental toxicity, and neurotoxicity. Emphasis is placed on the molecular mechanisms of this compound's toxicity, particularly its role in inducing oxidative stress and apoptosis. This guide adheres to stringent data presentation standards, with quantitative data summarized in structured tables, detailed descriptions of experimental protocols based on OECD guidelines, and mandatory visualizations of key biological pathways and experimental workflows using Graphviz (DOT language).

Physicochemical Properties

This compound is a white crystalline solid with the chemical formula C₉H₄Cl₃NO₂S.[1][2] Technical grade this compound is typically around 90% pure, with impurities such as phthalimide and sodium chloride.[3] It is characterized by its low solubility in water and slight solubility in organic solvents.[3]

| Property | Value | Reference |

| Chemical Formula | C₉H₄Cl₃NO₂S | [1][2] |

| Molecular Weight | 296.6 g/mol | [2][4] |

| Appearance | White crystalline solid | [1][2][3] |

| Melting Point | 177 °C | [1][2][4] |

| Vapor Pressure | 1.57 x 10⁻⁷ mmHg at 20 °C | [4] |

| Water Solubility | 1 mg/L at room temperature | [3] |

| LogP (Kow) | 2.85 | [4] |

| CAS Number | 133-07-3 | [1] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

This compound is rapidly absorbed following oral and inhalation exposure, with limited dermal absorption.[3] Once in the bloodstream, it has a very short half-life of about one minute, undergoing rapid hydrolysis to phthalimide and derivatives of the trichloromethylthio side chain.[3][5] Degradation in the gastrointestinal tract is a major metabolic pathway, generating the reactive intermediate thiophosgene.[3] this compound and its metabolites do not appear to accumulate in tissues and are quickly excreted, primarily in the urine, with approximately 95% eliminated within 24 hours.[3]

Toxicological Profile

Acute Toxicity

This compound exhibits low acute oral and dermal toxicity.[6] However, it is considered more toxic by inhalation and can cause eye and skin irritation.[3][7]

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat (male & female) | Oral | > 10,000 mg/kg | [5] |

| LD₅₀ | Mouse | Oral | 2,440 mg/kg | [5] |

| LD₅₀ | Rabbit | Dermal | > 22,600 mg/kg | [5] |

| LC₅₀ (4h) | Rat (male) | Inhalation | 0.39 mg/L | [7] |

| LC₅₀ (4h) | Rat (female) | Inhalation | 0.43 mg/L | [7] |

| Skin Irritation | Rabbit | Dermal | Mildly irritating | [8] |

| Eye Irritation | Rabbit | Ocular | Irritating, possible irreversible effects | [3][7] |

| Dermal Sensitization | Guinea Pig | Dermal | Sensitizer | [5] |

Sub-chronic and Chronic Toxicity

Long-term exposure to high doses of this compound has been shown to induce toxic effects. In a one-year study in dogs, a No-Observed-Adverse-Effect Level (NOAEL) of 10 mg/kg body weight/day was established, with reduced body weight gain and food consumption observed at higher doses.[3][5] In a 90-day feeding study in rats, the NOEL was 3,000 ppm, with effects at higher levels including decreased brain weight and total blood protein.[5]

| Study Duration | Species | NOAEL | Effects Observed at Higher Doses | Reference |

| 1 Year | Dog | 10 mg/kg/day | Reduced body weight gain and food consumption | [3][5] |

| 90 Days | Rat | 3,000 ppm | Decreased brain weight and total blood protein | [5] |

| 17 Months | Rat | 3,200 mg/kg | No adverse effects | [5] |

| 17 Months | Dog | 1,500 mg/kg | No adverse effects | [5] |

Carcinogenicity

This compound is classified as a Group B2, probable human carcinogen, by the U.S. Environmental Protection Agency.[9] Carcinogenicity studies in mice have shown a dose-related increase in the incidence of duodenal adenocarcinomas.[5][10] However, similar studies in rats did not show carcinogenic effects.[5] The proposed mode of action for carcinogenicity in mice involves irritation-related cytotoxicity and regenerative cell proliferation in the duodenum, driven by high local concentrations of this compound and its reactive metabolite, thiophosgene.[11][12] This mechanism is considered to have a threshold and may not be relevant to humans at low exposure levels that do not cause cytotoxicity.[11][12]

Genotoxicity

This compound has shown positive results in several in vitro genotoxicity assays, including the Ames test and chromosomal aberration tests.[5][13] However, in vivo studies have generally been negative.[14] This discrepancy is attributed to the rapid degradation of this compound and its reaction with thiols, such as glutathione (B108866), in biological systems, which effectively detoxifies the compound before it can reach the genetic material in target cells.[15]

| Assay Type | System | Result | Reference |

| Ames Test | S. typhimurium, E. coli | Positive (direct acting) | [5] |

| Chromosomal Aberration | In vitro mammalian cells | Positive | [13] |

| Drosophila Sex-Linked Recessive Lethal Assay | In vivo | Positive | [5] |

| Mouse Somatic Cell Mutation Assay | In vivo | Negative | [5] |

| Comet Assay (mouse duodenum) | In vivo | Negative | [14] |

Reproductive and Developmental Toxicity

This compound is not considered to have adverse effects on fertility.[14][16] Developmental toxicity studies in rabbits have indicated potential effects, such as hydrocephalus, at doses that also cause maternal toxicity.[9][14] No teratogenic effects have been observed in rats.[14] The NOAEL for developmental toxicity in rabbits was 10 mg/kg/day.[16] Recent studies suggest that this compound may exert reproductive toxicity by disrupting calcium homeostasis in trophectoderm and luminal epithelial cells.[17]

Neurotoxicity

The available data indicate no evidence of neurotoxic potential for this compound.[14][16]

Mechanism of Toxicity: Signaling Pathways

The primary mechanism of this compound's toxicity involves its reaction with thiol groups (-SH) present in proteins and other molecules, such as glutathione (GSH).[11][15] This reaction can lead to the formation of thiophosgene, a highly reactive and cytotoxic compound.[11][15]

Oxidative Stress Pathway

This compound exposure can lead to the depletion of intracellular glutathione, a key antioxidant, thereby inducing oxidative stress.[15] This imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them can damage cellular components.

Apoptosis Signaling Pathway

This compound has been shown to induce apoptosis, or programmed cell death, in various cell types.[3][10][17] This process is often mediated by mitochondrial dysfunction and the activation of a caspase cascade.

Experimental Protocols

The toxicological data for this compound have been generated using standardized experimental protocols, largely based on the OECD Guidelines for the Testing of Chemicals. These guidelines ensure the quality, consistency, and comparability of data.

Acute Toxicity Testing

-

Acute Oral Toxicity (OECD 423): This method involves a stepwise procedure with the use of a small number of animals per step to classify the substance based on its acute oral toxicity.[10] Animals are dosed once, and mortality and clinical signs are observed for up to 14 days.

-